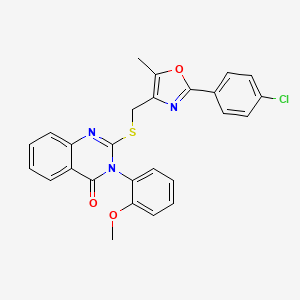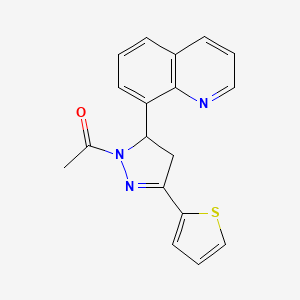
Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate is a chemical compound with the CAS Number: 2287298-71-7 . It has a molecular weight of 353.18 . The IUPAC name for this compound is potassium 2-((3-bromophenyl)sulfonyl)-2,2-difluoroacetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrF2O4S.K/c9-5-2-1-3-6(4-5)16(14,15)8(10,11)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Environmental Science Applications
Degradation of Fluorotelomer Compounds
Studies on the stability of fluorotelomer compounds, such as 6:2 fluorotelomer sulfonate (a related structure), in advanced oxidation processes provide insights into environmental remediation strategies. These compounds, used as alternatives to environmentally persistent perfluorooctane sulfonate (PFOS), show degradation under UV/H2O2 conditions, leading to shorter chain perfluoroalkyl carboxylic acids, and ultimately, sulfate and fluoride ions as final products. This indicates potential pathways for the environmental breakdown of fluorinated compounds, highlighting the importance of understanding chemical stability and degradation mechanisms in pollution management (Yang et al., 2014).
Organic Synthesis Applications
Synthesis of Homoallylic Amines
Potassium allyl- and crotyltrifluoroborates, compounds similar in reactivity to potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate, are utilized in the allylation and crotylation of N-toluenesulfonylimines. This process occurs in the presence of Lewis acids, yielding homoallylic amines with high yields and excellent diastereoselectivity. Such reactions underscore the utility of potassium-based reagents in creating complex organic structures, which are crucial in pharmaceutical synthesis and material science (Li & Batey, 2004).
Material Science Applications
Proton Conductivity and Luminescent Sensing
The development of lanthanide-potassium frameworks featuring sulfonate-carboxylate ligands showcases the application in gas sorption, proton conductivity, and luminescent sensing of metal ions. These materials, constructed from heterometallic secondary building units, exhibit properties such as humidity- and temperature-dependent proton conductivity and the potential for metal ion recognition. This research highlights the versatility of potassium-containing compounds in creating functional materials for energy storage, sensing, and catalysis (Zhou et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mecanismo De Acción
Mode of Action
It is known that the compound contains a sulfonyl group, which is often involved in protein binding, and a difluoroacetate group, which can participate in various chemical reactions .
Biochemical Pathways
Compounds containing similar functional groups have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Pharmacokinetics
The compound’s molecular weight (35318 Da) and its physical form (powder) suggest that it may have good bioavailability .
Propiedades
IUPAC Name |
potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O4S.K/c9-5-2-1-3-6(4-5)16(14,15)8(10,11)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGRNSGFAYKRBZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)C(C(=O)[O-])(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2KO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


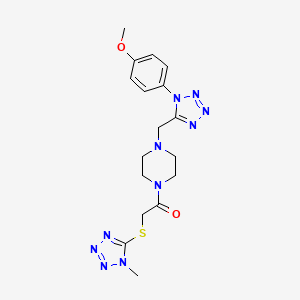

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2882719.png)
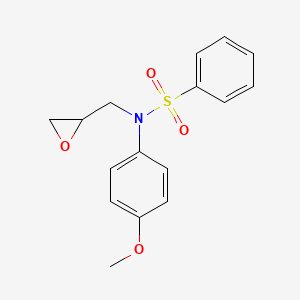
![2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2882722.png)
![Methyl 2-[6-methoxy-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882723.png)
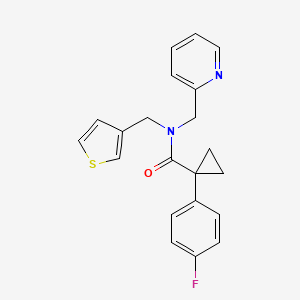
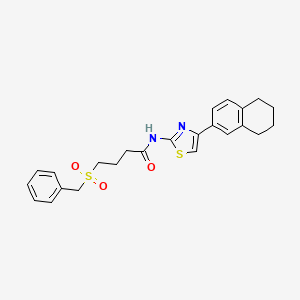

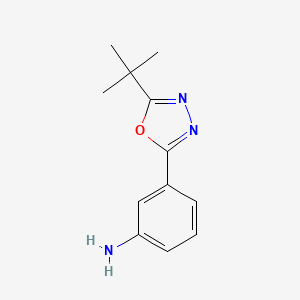
![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate](/img/structure/B2882730.png)
